molecular formula C22H27N5O2 B12242990 2-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine

2-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine

Cat. No.: B12242990
M. Wt: 393.5 g/mol
InChI Key: VJBSNLCLAGVSFP-UHFFFAOYSA-N
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Description

2-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine is a complex organic compound that belongs to the class of imidazopyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazo[1,2-b]pyridazine core, which is a fused bicyclic system, and a piperidine ring, making it a unique and versatile molecule in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the molecule’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying biological activities.

Scientific Research Applications

2-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazopyridazine core can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain kinases, blocking their signaling pathways and affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-b]pyridazine: This compound shares the same core structure but lacks the piperidine and pyridine substituents.

    Imidazo[1,2-a]pyridine: This compound has a similar fused bicyclic system but with different nitrogen positions.

    Benzoimidazole: This compound has a similar imidazole ring but fused with a benzene ring instead of a pyridazine.

Uniqueness

2-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}pyridine is unique due to its specific combination of functional groups and rings, which confer distinct biological activities and chemical properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.

Properties

Molecular Formula

C22H27N5O2

Molecular Weight

393.5 g/mol

IUPAC Name

[4-[(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-pyridin-2-ylmethanone

InChI

InChI=1S/C22H27N5O2/c1-22(2,3)18-14-27-19(24-18)7-8-20(25-27)29-15-16-9-12-26(13-10-16)21(28)17-6-4-5-11-23-17/h4-8,11,14,16H,9-10,12-13,15H2,1-3H3

InChI Key

VJBSNLCLAGVSFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=CC=CC=N4

Origin of Product

United States

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